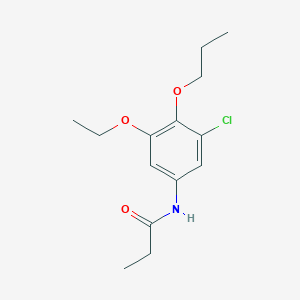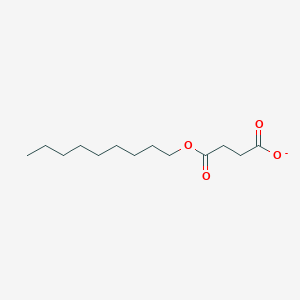![molecular formula C17H18ClN3O B14374523 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride CAS No. 90052-26-9](/img/structure/B14374523.png)
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride is a complex organic compound that features both an indole and a pyridinium moiety The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkyl halide to introduce the propyl chain.
Pyridinium Formation: The alkylated indole is reacted with pyridine to form the pyridinium salt. This step often requires the use of a strong base to facilitate the reaction.
Carbamoylation: Finally, the compound is carbamoylated using a suitable carbamoyl chloride to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Reduction: Reduction of the pyridinium ring can yield the corresponding piperidine derivative.
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride involves its interaction with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmission. The pyridinium ring can participate in redox reactions, affecting cellular oxidative states.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyridoxine (Vitamin B6): Contains a pyridine ring and is involved in numerous biochemical processes.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride is unique due to the combination of the indole and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90052-26-9 |
|---|---|
Fórmula molecular |
C17H18ClN3O |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C17H17N3O.ClH/c18-17(21)14-6-4-10-20(12-14)9-3-5-13-11-19-16-8-2-1-7-15(13)16;/h1-2,4,6-8,10-12,19H,3,5,9H2,(H-,18,21);1H |
Clave InChI |
SASZOJPFKSDOQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCC[N+]3=CC=CC(=C3)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
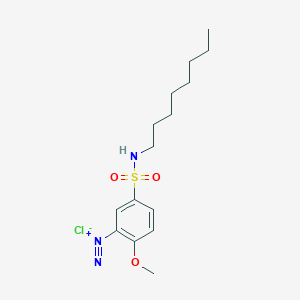
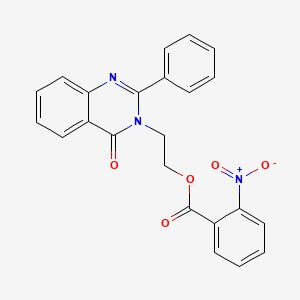
phosphanium bromide](/img/structure/B14374464.png)

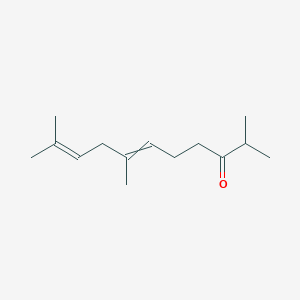
![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
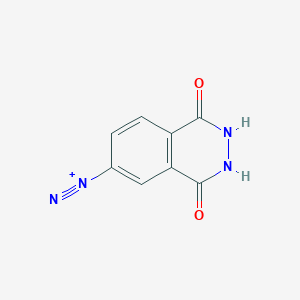

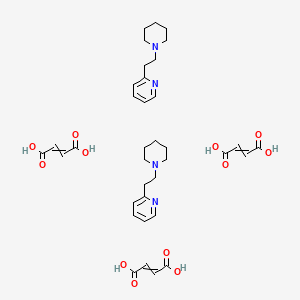
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
